molecular formula C19H26O2 B1610955 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 328087-85-0

2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1610955
CAS RN: 328087-85-0
M. Wt: 286.4 g/mol
InChI Key: OJGSGTWNQWAFBE-UHFFFAOYSA-N
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Description

“2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a chemical compound with the molecular formula C19H26O2 . It has an average mass of 286.409 Da and a monoisotopic mass of 286.193268 Da .


Molecular Structure Analysis

The molecular structure of “2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate” can be represented by the InChI string: InChI=1S/C19H26O2/c1-19(15-6-12-4-13(8-15)9-16(19)7-12)21-18(20)17-10-11-2-3-14(17)5-11/h2-3,11-17H,4-10H2,1H3 .

properties

IUPAC Name

(2-methyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19(15-6-12-4-13(8-15)9-16(19)7-12)21-18(20)17-10-11-2-3-14(17)5-11/h2-3,11-17H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGSGTWNQWAFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573144
Record name 2-Methyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328087-85-0
Record name 2-Methyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 2-methyl-2-adamantyl acrylate (44 g, 0.2 mol) was dissolved in 250 ml of THF, cyclopentadiene (20 g, 0.3 mol) was added slowly thereto at 0° C. and then the reaction temperature was raised to about 50° C. Then, the reaction was stirred for about 20 hours. After completion of the reaction, excess THF was removed using a rotary evaporator and then neutralized with dilute sulfuric acid. Then, the resultant product was extracted using diethyl ether and dried over magnesium sulfate. The obtained crude product was vacuum-distilled to yield the desired compound of viscous colorless liquid (yield: 90%) FIGS. 1 and 2 are NMR and FT-IR spectrums of the compound.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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